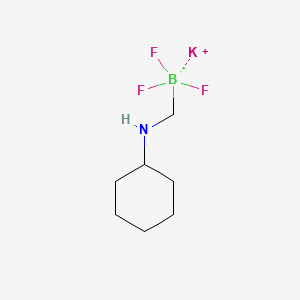

Potassium ((cyclohexylamino)methyl)trifluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;(cyclohexylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUWPHIATXXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670568 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-52-2 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemische Analyse

Biochemical Properties

Potassium ((cyclohexylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its trifluoroborate group, which can form stable complexes with various substrates. These interactions are crucial for facilitating reactions such as cross-coupling and borylation, which are essential in organic synthesis . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. The trifluoroborate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert atmosphere conditions at low temperatures, but it can degrade when exposed to air or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression persisting over extended periods . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function increases sharply beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail .

Biologische Aktivität

Potassium ((cyclohexylamino)methyl)trifluoroborate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula : C6H12BF3KNO

- Molecular Weight : 237.07 g/mol

- CAS Number : 1314538-55-0

- Solubility : Highly soluble in water, with varying solubility reported in different studies (0.68 mg/ml to 1.79 mg/ml) .

Pharmacological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a potential therapeutic agent.

Inhibitory Effects on Enzymes

Research has indicated that organotrifluoroborates, including this compound, can act as inhibitors of serine proteases. These compounds are characterized as non-covalent, competitive, and reversible inhibitors of enzymes such as trypsin and α-chymotrypsin. The mechanism appears to involve hydrogen bonding interactions at the active site of the target enzyme, which leads to enzyme inactivation .

Toxicological Profile

The toxicological evaluation of this compound has not been extensively documented. However, studies on related trifluoroborate compounds suggest a generally low toxicity profile:

- Acute Toxicity : In tests involving related compounds at doses ranging from 25 to 100 mg/kg, no significant alterations in liver and kidney function markers were observed .

- Safety Indicators : The compound is classified with warnings for skin and eye irritation, indicating that while it may have therapeutic potential, caution is warranted during handling .

Case Study 1: Serine Protease Inhibition

In a study examining the inhibitory effects of trifluoroborates on serine proteases, this compound was included among several organotrifluoroborates tested. The results indicated effective inhibition of trypsin and α-chymotrypsin, with implications for potential therapeutic applications in conditions where these enzymes are implicated .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Petasis Borono-Mannich Reaction

K((CAM)BF3) serves as a key reagent in the Petasis borono-Mannich multicomponent reaction, which is instrumental in synthesizing α-amino esters. This reaction involves the use of BINOL-derived catalysts and operates under mild conditions, resulting in high yields of optically active products. The trifluoroborate group enhances the stability and reactivity of the compound, making it suitable for complex organic transformations.

1.2 Suzuki–Miyaura Cross-Coupling Reactions

Another prominent application of K((CAM)BF3) is in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron source. The compound can effectively couple with aryl or alkenyl halides in the presence of palladium catalysts, offering advantages such as improved air and moisture stability compared to traditional boronic acids. This property facilitates its use in diverse synthetic pathways, including the formation of biorelevant compounds .

Materials Science

2.1 Perovskite Solar Cells

In materials science, K((CAM)BF3) has been utilized as an additive in perovskite precursor solutions to enhance the efficiency and stability of inverted perovskite solar cells (PSCs). The incorporation of this compound into the precursor solution improves the morphological and electronic properties of the resulting films, leading to better device performance.

Biological Applications

While research on the biological activity of K((CAM)BF3) is limited, boron-containing compounds have shown potential therapeutic effects. Studies indicate that organoboron compounds may interact with biological systems, potentially influencing pathways related to cell signaling and metabolism. However, further investigation is necessary to elucidate these interactions fully.

Experimental Procedures

The synthesis of potassium ((cyclohexylamino)methyl)trifluoroborate typically involves several steps:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organotrifluoroborates

Structural and Functional Group Variations

The table below highlights structural differences between Potassium ((cyclohexylamino)methyl)trifluoroborate and analogous compounds:

| Compound Name | Molecular Formula | Key Functional Group | CAS Number | Molecular Weight |

|---|---|---|---|---|

| This compound | C₇H₁₂BF₃KN | Cyclohexylamino-methyl | 888711-52-2 | ~209.1* |

| Potassium cyclohexyltrifluoroborate | C₆H₁₁BF₃K | Cyclohexyl | N/A | 190.058 |

| Potassium (bromomethyl)trifluoroborate | CH₂BF₃KBr | Bromomethyl | 888711-44-2 | 210.93 |

| Potassium trans-styryl trifluoroborate | C₈H₇BF₃K | Styryl (vinyl aromatic) | N/A | 216.04 |

| Potassium trifluoroethyl trifluoroborate | C₂H₃BF₆K | Trifluoroethyl | N/A | 197.94 |

*Estimated based on substituent addition to cyclohexyltrifluoroborate.

Key Observations :

- The cyclohexylamino-methyl group in the target compound introduces nitrogen-based nucleophilicity, absent in simpler alkyl or aryl trifluoroborates like potassium cyclohexyltrifluoroborate .

- Bromomethyl derivatives (e.g., Potassium (bromomethyl)trifluoroborate) are reactive toward SN2 substitutions, enabling further functionalization, whereas the amino group in the target compound may facilitate alternative reactivity, such as chelation or participation in hydrogen bonding .

Suzuki-Miyaura Cross-Coupling Efficiency

Organotrifluoroborates are pivotal in cross-coupling reactions. Below is a comparison of yields and reaction conditions:

Insights :

- Cyclic secondary trifluoroborates (e.g., cyclohexyl) generally exhibit good yields (~58%) in one-step syntheses, suggesting that the cyclohexylamino-methyl derivative could perform similarly if steric hindrance is managed .

- Styryl derivatives achieve higher yields (80%) due to conjugation stabilization, whereas electron-withdrawing groups (e.g., trifluoroethyl) reduce efficiency .

Stability and Handling

Vorbereitungsmethoden

Synthetic Route Outline

Starting Material Preparation

Begin with potassium halomethyltrifluoroborate, typically potassium bromomethyltrifluoroborate or chloromethyltrifluoroborate.Nucleophilic Amination

React the potassium halomethyltrifluoroborate with cyclohexylamine under controlled conditions to substitute the halide with the cyclohexylamino group, forming this compound.Purification and Characterization

The product is isolated by filtration or crystallization, leveraging the compound’s stability. Characterization is typically performed by NMR (especially ^11B, ^19F, and ^1H), mass spectrometry, and elemental analysis.

Reaction Conditions

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.

- Temperature: Mild heating (room temperature to 60 °C) to promote substitution without decomposing the trifluoroborate.

- Stoichiometry: Slight excess of cyclohexylamine to drive the reaction to completion.

- Time: Several hours to overnight depending on reactivity.

Research Findings and Data

Table 1: Typical Reaction Parameters for Amination of Potassium Halomethyltrifluoroborates

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Potassium bromomethyltrifluoroborate | Commercially available or synthesized |

| Nucleophile | Cyclohexylamine | Primary amine, nucleophilic |

| Solvent | THF, DMF | Polar aprotic |

| Temperature | 25–60 °C | Mild heating |

| Reaction time | 4–24 hours | Depends on scale and conditions |

| Yield | 60–85% | Moderate to good yields |

Table 2: Characterization Data (Representative)

| Technique | Data/Observation | Interpretation |

|---|---|---|

| ^1H NMR | Signals corresponding to cyclohexyl and methylene protons | Confirms aminoalkyl substitution |

| ^19F NMR | Sharp singlet for BF3 group | Confirms trifluoroborate moiety |

| ^11B NMR | Resonance typical for trifluoroborate | Boron environment confirmation |

| Mass Spectrometry | Molecular ion peak consistent with formula | Molecular weight confirmation |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct nucleophilic substitution on halomethyltrifluoroborates | Simpler, fewer steps, good yields | Requires availability of halomethyltrifluoroborates |

| Multistep synthesis via organostannanes | Potentially broader substrate scope | Cumbersome, low atom economy, lower yields |

| Tandem or one-pot reactions (reported in related systems) | Streamlined synthesis, reduced purification | May require precise control of reaction conditions |

Q & A

Q. What are the standard synthetic routes for preparing Potassium ((cyclohexylamino)methyl)trifluoroborate?

The compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with cyclohexylamine derivatives. Optimized procedures involve using 3 equivalents of alkoxides and continuous Soxhlet extraction to isolate the product from inorganic byproducts, achieving yields >90% . Scaling to 100 g batches requires precise control of reaction conditions (e.g., solvent choice, temperature) to ensure purity .

Q. Which spectroscopic techniques are critical for characterizing this trifluoroborate?

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential. Key diagnostic signals include:

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stable organoboron reagent in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation for complex molecule synthesis (e.g., pharmaceuticals). Its trifluoroborate group enhances stability against protodeboronation compared to boronic acids .

Advanced Research Questions

Q. How do endogenous boronic acids and fluoride influence reaction efficiency in cross-coupling?

Hydrolysis of the trifluoroborate generates trace aryl boronic acid and fluoride , both critical for catalytic cycles:

- Fluoride activates palladium catalysts by displacing ligands, accelerating oxidative addition .

- Boronic acid participates in transmetalation but requires strict control of hydrolysis (monitored via ¹⁹F/¹¹B NMR) to avoid side reactions like protodeboronation . Methodological Insight: Use aqueous THF (10:1) to balance hydrolysis rates and suppress side products (<2%) .

Q. How can researchers mitigate protodeboronation during cross-coupling?

Protodeboronation is minimized by:

- Controlling base stoichiometry : Excess base (e.g., K₂CO₃) accelerates hydrolysis. Titrate with ≤3 equivalents .

- Optimizing reaction time : Shorter durations (e.g., 5.5 hours in THF/water) prevent boronate decomposition .

- Adding KF : Stabilizes reactive intermediates and improves boronic acid performance .

Q. What strategies enable functionalization of the cyclohexylamino group without destabilizing the trifluoroborate core?

Reductive amination is effective:

Q. How does solvent choice impact purification of alkoxymethyltrifluoroborates?

Low solubility in polar solvents (e.g., acetone) complicates isolation. Continuous Soxhlet extraction with 10–20% MeOH/acetone efficiently separates products from salts, achieving >90% purity .

Methodological Tables

Contradictions and Resolutions

- Aqueous vs. Organic Solvents : While aqueous systems are standard for Suzuki-Miyaura couplings , organic solvents (e.g., toluene) may fail due to incomplete turnover. Resolution: Pre-hydrolyze trifluoroborate in controlled aqueous conditions before coupling .

- Base Sensitivity : Excessive base accelerates protodeboronation. Resolution: Use weak bases (e.g., K₂CO₃) and monitor via ¹¹B NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.